molecular formula C4H5NO4 B6268566 rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans CAS No. 1909286-68-5

rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans

Cat. No.: B6268566
CAS No.: 1909286-68-5
M. Wt: 131.1
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Description

rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropane ring, which is known for its high strain and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives such as nitroso or nitrate compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Esters or amides.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans involves its reactivity due to the strained cyclopropane ring and the presence of the nitro and carboxylic acid groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. The pathways involved may include nucleophilic attack on the electrophilic carbon atoms of the cyclopropane ring or interactions with the nitro group .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-nitrocyclobutane-1-carboxylic acid, trans
  • rac-(1R,2R)-2-nitrocyclopentane-1-carboxylic acid, trans
  • rac-(1R,2R)-2-nitrocyclohexane-1-carboxylic acid, trans

Uniqueness

rac-(1R,2R)-2-nitrocyclopropane-1-carboxylic acid, trans is unique due to its highly strained cyclopropane ring, which imparts significant reactivity compared to larger cycloalkane analogs. This strain makes it a valuable intermediate in organic synthesis and a subject of interest in mechanistic studies .

Properties

CAS No.

1909286-68-5

Molecular Formula

C4H5NO4

Molecular Weight

131.1

Purity

95

Origin of Product

United States

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